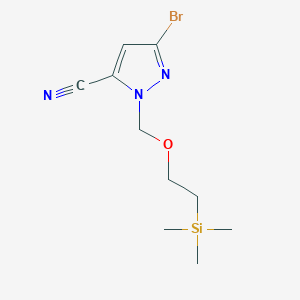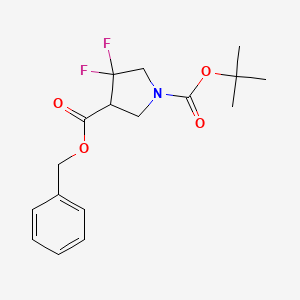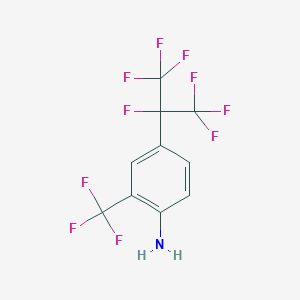
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline
概要
説明
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C10H5F10N and its molecular weight is 329.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electroluminescence Applications
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, a novel amorphous molecular material, is utilized in organic electroluminescent (EL) devices. These compounds exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and form stable amorphous glasses with high glass-transition temperatures. They function as excellent emitting materials for EL devices, capable of emitting multicolor light, including white, and serve as good host materials for emissive dopants in organic EL devices, facilitating color tuning and enhancing performance (Hidekaru Doi et al., 2003).
Nonlinear Optical (NLO) Material
The compound has potential use in nonlinear optical materials. A detailed vibrational analysis and theoretical studies of similar molecules indicate the impact of electron-donating and withdrawing effects on aniline's structure and the substituent positions on the vibrational spectra. This analysis contributes to understanding the compound's applications in NLO materials (B. Revathi et al., 2017).
Synthesis of Quinolinones and Quinolines
The compound facilitates the synthesis of 4-trifluoromethyl-2-quinolinones through a "watering protocol." This involves condensation with Et 4,4,4-trifluoroacetoacetate, leading to the formation of 4,4,4-trifluoro-3-oxobutaneanilides, precursors to 4-(trifluoromethyl)-2-quinolinones. These quinolinones can be further converted into various derivatives, expanding the potential applications in chemical synthesis (Marc Marull et al., 2004).
Generation of Isoxazoles and Triazines
This compound, when activated anionically, can be used to generate isoxazoles and triazines. The anions derived from 4-(trifluoromethyl)aniline and its derivatives undergo elimination of fluoride to produce intermediate products, facilitating the synthesis of diverse organic compounds (L. Strekowski et al., 1995).
Intermediate for Antitumor Agents
This compound serves as an intermediate in the synthesis of antitumor agents like nilotinib. This demonstrates its significance in pharmaceutical research and drug development (Yang Shijing, 2013).
Visible-Light-Induced Radical Trifluoromethylation
The compound is involved in visible-light-induced radical trifluoromethylation of free anilines. This method, using Togni reagent, provides an economical and powerful route to trifluoromethylated free anilines, essential in biological and chemical research (J. Xie et al., 2014).
特性
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F10N/c11-7(9(15,16)17,10(18,19)20)4-1-2-6(21)5(3-4)8(12,13)14/h1-3H,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVWIZVZNZAVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F10N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135496 | |
| Record name | 4-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207314-85-9 | |
| Record name | 4-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207314-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.260.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-{[(2-{[5-(2-t-Butoxycarbonyl-ethyl)-2-hydroxy-benzyl]-t-butoxycarbonylmethyl-amino}-ethyl)-t-butoxycarbonylmethyl-amino]-methyl}-4-hydroxy-phenyl)-propionic acid](/img/structure/B8249201.png)
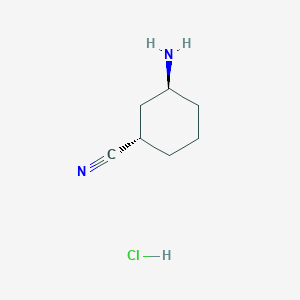
![(1R,5S,8R)-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride](/img/structure/B8249224.png)
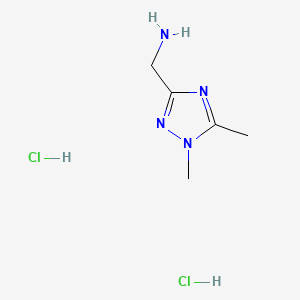
![(1S,5S,8R)-8-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B8249228.png)
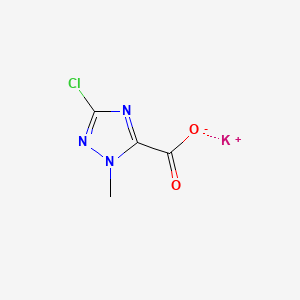
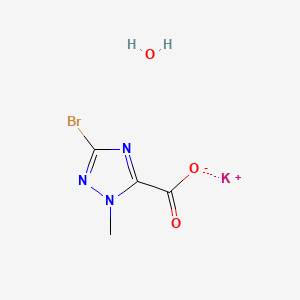
![(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene](/img/structure/B8249258.png)

![2,2-Dimethoxyspiro[3.3]heptan-6-ol](/img/structure/B8249277.png)

![8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B8249290.png)
